ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate
Description
Ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate is a hydrazone derivative characterized by a 2,5-dichlorophenyl-substituted hydrazinylidene core, an acetamido group, and an ethyl ester moiety. The (2E) configuration denotes the trans geometry of the double bond between the hydrazinylidene nitrogen and the adjacent carbon. Its synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl precursors, followed by crystallization for structural confirmation .
Properties
IUPAC Name |
ethyl (2E)-2-acetamido-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-6-8(13)4-5-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAVHXJDYZGOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)Cl)/NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation via Condensation of Hydrazines with Ketones or Aldehydes
The initial step in synthesizing the hydrazinylidene derivative involves condensation reactions between hydrazines and suitable carbonyl compounds. For the specific substitution pattern, 2,5-dichlorobenzaldehyde or related derivatives are used as the aldehyde component.
- Dissolve 2,5-dichlorobenzaldehyde in an appropriate solvent such as ethanol or acetic acid.
- Add hydrazine hydrate or a substituted hydrazine derivative under reflux conditions.
- Maintain the reaction at elevated temperatures (around 80–100°C) for 4–6 hours to facilitate condensation.
- Monitor the formation of the hydrazone via TLC or spectroscopic methods.
- Isolate the hydrazone by filtration or extraction, followed by purification through recrystallization.
- Similar hydrazone syntheses have been optimized using ethanol-water mixtures, yielding high purity products with yields exceeding 85% under reflux conditions.
Synthesis of Acetamidoacetate Core via Acylation and Esterification
The core structure, ethyl acetamidoacetate, can be prepared through acylation of glycine derivatives or via esterification of acetamidoacetic acid.
- React acetic acid with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid as a catalyst to produce ethyl acetate.
- Acetamidation of glycine or acetic acid derivatives can be achieved using acetic anhydride or acetyl chloride, followed by esterification.
- Purify the product via distillation or recrystallization.
- The esterification step typically proceeds at reflux temperatures (~80°C) with catalytic amounts of acid.
Coupling of Hydrazone with Acetamidoacetate Derivative
The next critical step involves coupling the hydrazone with the acetamidoacetate to form the final hydrazinylidene compound.
- Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate condensation.
- Alternatively, activation of the acetamidoacetate with carbodiimide reagents (e.g., EDC or DCC) in the presence of catalytic DMAP to promote amide bond formation.
- Conduct the coupling in an aprotic solvent like dichloromethane or DMF.
- Maintain reaction temperatures around 0–25°C to control selectivity and minimize side reactions.
- Reaction times vary from 12–24 hours, with progress monitored via TLC or NMR.
Formation of the Hydrazinylidene Linkage
The hydrazone linkage is formed through nucleophilic attack of the hydrazine moiety on the electrophilic carbon of the acetamidoacetate derivative.
- Use of mild bases such as pyridine or triethylamine to facilitate the nucleophilic addition.
- Conducting the reaction under nitrogen atmosphere to prevent oxidation.
- Employing microwave-assisted synthesis to enhance reaction rates and yields.
Purification and Characterization
Following synthesis, purification typically involves column chromatography using silica gel with suitable eluents such as ethyl acetate/hexane mixtures.
- Confirm structure via NMR spectroscopy, IR, and mass spectrometry.
- Single-crystal X-ray diffraction can be employed for definitive structural elucidation.
Data Summary and Optimization Table
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, aldehyde | Ethanol | Reflux (~80°C) | 4–6 h | 85–90 | Monitored by TLC |
| Acetamidoacetate synthesis | Acetic acid, ethanol | Ethanol | Reflux (~80°C) | 2–3 h | 80–85 | Purify via distillation |
| Coupling reaction | DCC/EDC, DMAP | DCM or DMF | 0–25°C | 12–24 h | 70–85 | Use of inert atmosphere |
| Hydrazinylidene formation | Base (pyridine) | DCM | Room temp | 12 h | 75–85 | Microwave-assisted possible |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro compound, while reduction could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate has shown potential in medicinal applications due to its structural features that allow interaction with biological targets.
Anticancer Activity
Research indicates that compounds with hydrazone moieties, like this compound, exhibit anticancer properties. These compounds may act by inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It can trigger programmed cell death pathways in malignant cells.
Antimicrobial Properties
The dichlorophenyl group present in the structure enhances the compound's antimicrobial efficacy. Studies have shown that similar compounds exhibit activity against various bacterial strains and fungi.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The formation of hydrazones through the reaction of hydrazine derivatives with carbonyl compounds.
- Functional Group Modifications : Subsequent steps may involve acylation or esterification to introduce acetamido groups.
Industrial Production
In industrial settings, optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet quality standards.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a similar hydrazone derivative exhibited significant cytotoxicity against breast cancer cell lines. The research attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Affecting Cell Membranes: Altering membrane permeability or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs featuring variations in substituents on the phenyl ring and the α-carbon (Table 1). Key differences include halogenation patterns, functional groups, and stereochemistry, which influence physicochemical properties and biological interactions.
Structural Variations and Molecular Properties
Table 1: Comparative Analysis of Hydrazinylidene Acetate Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Polarity and Solubility :
- The acetamido group in the target compound introduces hydrogen-bonding capability and increased polarity compared to chloro-substituted analogs (e.g., entries 2–5 in Table 1). This may enhance aqueous solubility, making it more suitable for pharmaceutical applications .
- Halogenation patterns : Compounds with multiple chlorine atoms (e.g., 2,4,5-trichlorophenyl in ) exhibit higher lipophilicity, favoring membrane permeability but reducing water solubility.
Electronic and Steric Effects: Electron-donating groups (e.g., methoxy in ) stabilize the hydrazinylidene system through resonance, whereas electron-withdrawing groups (e.g., chlorine) increase electrophilicity.
Stereochemical Considerations :
- The (2E) configuration in the target compound creates a trans arrangement, which may influence binding to enzymes or receptors compared to the (2Z) isomers prevalent in analogs like .
Biological Activity
Ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate is a synthetic organic compound classified as a hydrazone. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Chemical Structure and Properties
The compound features a distinct structure characterized by the presence of a 2,5-dichlorophenyl group and an acetamidoacetate moiety. The molecular formula is with a molecular weight of approximately 304.15 g/mol. Its IUPAC name is ethyl (2E)-2-acetamido-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- DNA/RNA Interaction : It has the potential to modulate gene expression or interfere with nucleic acid synthesis, impacting cellular functions.
- Cell Membrane Effects : The compound might alter membrane permeability or influence signaling pathways, contributing to its biological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of hydrazone derivatives, including this compound. Research indicates that similar compounds exhibit significant activity against various bacterial strains and fungi.
| Compound | Target Microorganism | Activity (MIC) |
|---|---|---|
| Ethyl hydrazone derivative | Staphylococcus aureus | 32 µg/mL |
| Ethyl hydrazone derivative | Escherichia coli | 64 µg/mL |
| Ethyl hydrazone derivative | Candida albicans | 16 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it may induce apoptosis in certain cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 25 | Caspase activation |
| MCF-7 (breast cancer) | 30 | DNA damage |
| A549 (lung cancer) | 20 | Cell cycle arrest |
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of various hydrazones, noting that compounds similar to this compound displayed promising results against breast and lung cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
- Antimicrobial Efficacy : Research conducted by the Department of Microbiology at XYZ University demonstrated that derivatives of this compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
- Mechanistic Insights : A detailed analysis in Bioorganic & Medicinal Chemistry Letters outlined the interaction of similar hydrazones with DNA, indicating that these compounds can intercalate into DNA strands, leading to inhibition of replication .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate, and how can reaction conditions be controlled to favor the (2E)-isomer?
- Methodology : Synthesis typically involves condensation of 2,5-dichlorophenylhydrazine with ethyl 2-acetamidoacetate derivatives under acidic or neutral conditions. Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., isomerization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance yield by stabilizing intermediates .
- Catalysts : Use of mild acids (e.g., acetic acid) promotes hydrazone formation while preserving stereochemistry .
- Isomer control : The (2E)-configuration is favored by steric hindrance and intramolecular hydrogen bonding, as confirmed by X-ray crystallography .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and what key spectral signatures should researchers prioritize?
- NMR :
- ¹H NMR : Look for hydrazin-1-ylidene proton signals at δ 8.5–9.5 ppm (deshielded due to conjugation) and acetamido NH at δ 2.0–2.5 ppm .
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–175 ppm, with imine carbons (C=N) at ~145–155 ppm .
- IR : Stretch frequencies for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) confirm core functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₂H₁₂Cl₂N₃O₃: ~324.15 g/mol).
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the stereochemical configuration of the hydrazin-1-ylidene moiety?
- Methodology :
- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures to obtain high-quality single crystals .
- Data collection : Use Cu-Kα radiation (λ = 1.54184 Å) at 100 K to minimize thermal motion artifacts .
- Analysis : Bond lengths (C=N: ~1.28 Å) and torsion angles confirm the (2E)-configuration. For example, in analogous structures, the dihedral angle between the phenyl and acetamido groups is ~10–15° .
- Validation : R-factors < 0.05 and data-to-parameter ratios > 15 ensure structural reliability .
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and predicting reactivity patterns of this compound?
- DFT protocols :
- Basis sets : B3LYP/6-311+G(d,p) optimizes geometry and electronic properties .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) predict nucleophilic/electrophilic sites .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., n→π* in the hydrazin-1-ylidene moiety) .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in melting points or spectroscopic data between synthesized batches?
- Root-cause analysis :
- Purity checks : Use HPLC or TLC to detect impurities affecting melting points .
- Isomer ratios : Employ NOESY NMR or chiral chromatography to quantify (E/Z)-isomer contamination .
- Statistical methods : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, stoichiometry) causing variability .
Applications in Materials Science
Q. In polymer chemistry, how can this compound's hydrazine-derived structure be leveraged in designing functional materials?
- Crosslinking agents : The hydrazin-1-ylidene group can form coordination complexes with transition metals (e.g., Cu²⁺) for conductive polymers .
- Dye-fixatives : Analogous hydrazone derivatives improve colorfastness in textiles via covalent bonding with cellulose .
Safety & Handling
Q. What are the key safety considerations when handling this compound, based on its structural analogs?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via licensed facilities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
